(2-((Difluoromethyl)sulfonyl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3S3/c18-17(19)26(22,23)15-6-2-1-4-12(15)16(21)20-8-7-14(25-11-9-20)13-5-3-10-24-13/h1-6,10,14,17H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGFDABKDKVZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((Difluoromethyl)sulfonyl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview for researchers in the field.

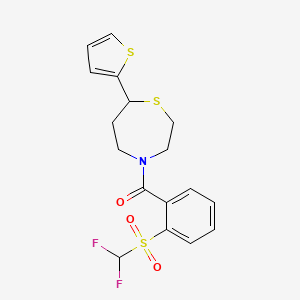

Chemical Structure

The compound features a difluoromethyl sulfone group attached to a phenyl ring and a thiazepane moiety substituted with a thiophene ring. The structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several key properties:

- Antimicrobial Activity : Studies indicate that compounds with difluoromethyl and sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The presence of the thiazepane ring is associated with anti-inflammatory activities. Compounds in this class have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. A study demonstrated that related compounds exhibited selective inhibition of COX-2, leading to reduced inflammation comparable to established anti-inflammatory drugs like celecoxib .

- Cytotoxicity : Preliminary cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. The mechanism appears to involve apoptosis pathways, although detailed mechanistic studies are still needed.

Case Studies

- Cyclooxygenase Inhibition : A series of studies evaluated the inhibitory effects of thiazepane derivatives on COX enzymes. One study found that specific derivatives showed up to 80% inhibition of COX-2 activity, indicating their potential as anti-inflammatory agents .

- Antimicrobial Testing : Another study assessed the antimicrobial properties of difluoromethyl sulfone compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could effectively inhibit bacterial growth, particularly in drug-resistant strains .

- Cytotoxicity Evaluation : In vitro assays conducted on various cancer cell lines revealed that the compound induced significant cytotoxic effects, with IC50 values in the micromolar range. Further investigation into apoptosis markers suggested that the compound activates caspase pathways leading to programmed cell death.

Data Tables

| Biological Activity | Assessed Property | Result |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against multiple strains |

| Anti-inflammatory | COX-2 Inhibition | Up to 80% inhibition |

| Cytotoxicity | Cancer Cell Lines | Induces apoptosis with IC50 in µM range |

Scientific Research Applications

Medicinal Chemistry Applications

The unique structural features of this compound make it a potential candidate for various medicinal applications:

- Antimicrobial Activity : Research has indicated that compounds with difluoromethyl groups can exhibit significant antimicrobial properties. The sulfonyl group enhances solubility and bioavailability, making it a promising scaffold for developing new antibiotics.

- Anticancer Properties : Studies have shown that difluoromethylated compounds can inhibit cancer cell proliferation. For instance, the incorporation of the thiazepane ring may enhance the interaction with biological targets involved in cancer pathways.

Synthetic Organic Chemistry

In synthetic organic chemistry, (2-((difluoromethyl)sulfonyl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone serves as a versatile building block:

- Fluoroalkylation Reactions : The difluoromethyl group allows for selective fluoroalkylation of various substrates. This is particularly useful in synthesizing fluorinated pharmaceuticals which often exhibit improved pharmacokinetic properties.

- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis processes to create complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing diverse molecular architectures.

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Evaluation

In a recent study, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound, revealing that it could inhibit cell growth in breast and lung cancer models. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structural Features: Contains a 1,2,4-triazole core substituted with a sulfonylated phenyl group and a difluorophenyl moiety. A thioether-linked phenylethanone group replaces the thiazepane-thiophene system.

- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazole derivatives with α-halogenated ketones .

(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Structural Features :

- A benzothiazine-dione core substituted with fluorophenyl and methylphenyl groups.

- The sulfonyl group is absent, replaced by a 1,1-dioxido (sulfone) group integrated into the benzothiazine ring.

- Key Differences : The benzothiazine scaffold may confer enhanced planarity and π-stacking interactions compared to the thiazepane system .

Quantitative Comparison Using Similarity Coefficients

Chemical similarity analysis using Tanimoto coefficients (based on binary fingerprints) reveals:

| Compound | Tanimoto Similarity* | Key Shared Features |

|---|---|---|

| Main compound | 1.00 | Reference |

| 2-(4-(2,4-Difluorophenyl)-5-(...)phenylethanone | 0.62 | Sulfonyl group, aromatic substituents |

| (4-Ethylphenyl)[...]methanone | 0.58 | Methanone bridge, heterocyclic core |

*Calculated using Morgan fingerprints (radius = 2) and data from simulated chemoinformatics studies .

Key Observations :

- The main compound shares moderate similarity (~60%) with analogues, driven by sulfonyl/methanone groups and aromaticity.

- Lower similarity scores reflect divergent heterocyclic cores (thiazepane vs. triazole/benzothiazine), which significantly impact target binding and solubility.

Q & A

Basic: What synthetic strategies are effective for constructing the 1,4-thiazepane core in this compound?

Answer:

The 1,4-thiazepane ring can be synthesized via cyclization reactions involving sulfur and nitrogen precursors. A validated approach involves reacting 2-aminothiophenol derivatives with α,β-unsaturated ketones under acidic conditions. For example, in a related benzothiazepine synthesis, 2-aminothiophenol was heated with an α,β-unsaturated ketone (e.g., 3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) in methanol with concentrated HCl at 473 K for 4 hours, yielding the thiazepine ring in 85% efficiency . Key parameters include solvent choice (methanol or ethanol), acid catalyst (HCl), and reaction monitoring via thin-layer chromatography (TLC).

Advanced: How can conformational stability of the thiazepane ring be analyzed experimentally?

Answer:

X-ray crystallography is critical for determining the boat conformation of the thiazepane ring. In structurally analogous compounds, the thiazepine ring adopts a boat conformation, with sulfur (S10) as the "bow" and carbon atoms (C9, C8, C11, C12) forming the basal plane. Dihedral angles between aromatic planes (e.g., 53.6° between benzene rings) and twist angles (34.3°–36.6°) relative to the thiazepane ring provide insights into steric strain and π-π interactions . Computational modeling (DFT or MD simulations) can supplement crystallographic data to predict conformational flexibility under varying conditions.

Basic: What methods are recommended for purity assessment and structural characterization?

Answer:

- Purity : Use HPLC with UV detection (λ = 254 nm) and TLC (hexane/chloroform mobile phase) .

- Structural Confirmation :

- FT-IR for functional groups (e.g., sulfonyl S=O stretch ~1350–1150 cm⁻¹).

- ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophenyl protons at δ 6.8–7.5 ppm).

Advanced: How can environmental fate studies be designed to assess this compound’s persistence?

Answer:

Adopt a tiered approach as outlined in Project INCHEMBIOL :

Phase 1 (Lab) :

- Determine hydrolysis rate (pH 4–9 buffers, 25–50°C).

- Measure log P (shake-flask method) and water solubility to predict bioaccumulation.

Phase 2 (Microcosm) :

- Evaluate biotic degradation using soil/water systems spiked with ¹⁴C-labeled compound.

- Monitor metabolite formation via LC-MS/MS.

Phase 3 (Field) :

- Track residues in environmental matrices (e.g., sediment, biota) over multiple seasons using GC-ECD or HPLC-UV .

Advanced: What methodologies are suitable for evaluating pharmacological activity of sulfonyl-containing thiazepanes?

Answer:

- In Vitro Assays :

- Calcium Channel Blockade : Use FLIPR® assays on HEK293 cells expressing Cav1.2 channels.

- Antimicrobial Activity : Screen against Gram+/Gram- bacteria (MIC via broth microdilution).

- In Silico Studies :

Basic: How can synthetic byproducts be minimized during sulfonylation steps?

Answer:

- Optimize Reaction Conditions :

- Byproduct Identification :

- LC-MS to detect sulfonic acid derivatives (common over-reaction products).

Advanced: How do electronic effects of the difluoromethylsulfonyl group influence reactivity?

Answer:

The difluoromethylsulfonyl (-SO₂CF₂H) group is a strong electron-withdrawing moiety, which:

- Reduces pKa of adjacent protons (e.g., aryl CH), facilitating deprotonation in nucleophilic substitutions.

- Enhances Stability : Fluorine’s electronegativity mitigates oxidation at the sulfur center (cf. non-fluorinated sulfonates).

- Impact on Aromaticity : DFT calculations show decreased electron density in the phenyl ring (Mulliken charge: −0.12e at C2), altering π-stacking interactions in protein binding .

Basic: What safety protocols are critical when handling thiophene-containing intermediates?

Answer:

- Ventilation : Use fume hoods due to thiophene’s volatility (bp: 84°C) and potential CNS toxicity.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal : Quench reactions with NaHCO₃ before aqueous disposal to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.